molecular formula C15H18N2O2S B11358861 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide

Cat. No.: B11358861
M. Wt: 290.4 g/mol
InChI Key: ZMTVBFJUSFXBLX-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C15H18N2O2S/c1-10(2)14(18)16-8-12-9-20-15(17-12)11-4-6-13(19-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,18)

InChI Key

ZMTVBFJUSFXBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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